GA-O-02

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

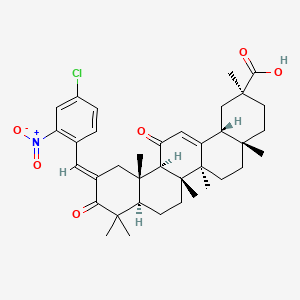

C37H46ClNO6 |

|---|---|

Peso molecular |

636.2 g/mol |

Nombre IUPAC |

(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C37H46ClNO6/c1-32(2)28-10-11-37(7)29(35(28,5)19-22(30(32)41)16-21-8-9-23(38)17-26(21)39(44)45)27(40)18-24-25-20-34(4,31(42)43)13-12-33(25,3)14-15-36(24,37)6/h8-9,16-18,25,28-29H,10-15,19-20H2,1-7H3,(H,42,43)/b22-16+/t25-,28-,29+,33+,34-,35-,36+,37+/m0/s1 |

Clave InChI |

RRNAGHRIRJRLTJ-KIRQPFHWSA-N |

SMILES isomérico |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C\C6=C(C=C(C=C6)Cl)[N+](=O)[O-])/C(=O)C5(C)C)C)C)(C)C(=O)O |

SMILES canónico |

CC1(C2CCC3(C(C2(CC(=CC4=C(C=C(C=C4)Cl)[N+](=O)[O-])C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Identity of GA-O-02: A Prerequisite for In-Depth Analysis

A comprehensive search for the chemical compound designated as GA-O-02 has yielded no definitive chemical structure in publicly accessible scientific databases and literature. This ambiguity precludes the creation of an in-depth technical guide as requested, as all subsequent experimental data, protocols, and pathway analyses are contingent upon a precise molecular identity.

Initial investigations into the identifier "this compound" led to a range of unrelated subjects, including various forms of Gallium Oxide (such as GaO and Ga₂O₃), general principles of G-protein signaling (specifically involving Gαo/i subunits), and plant biology concerning gibberellin signaling pathways. None of these findings, however, directly correspond to a specific molecule with the "this compound" designation.

Without a confirmed chemical structure, it is impossible to retrieve accurate and relevant information regarding its biological activity, associated signaling pathways, or the experimental methodologies used for its characterization. Quantitative data, such as potency, efficacy, or pharmacokinetic parameters, are intrinsically linked to a specific chemical entity. Similarly, detailed experimental protocols and the elucidation of signaling cascades are molecule-dependent.

To proceed with the user's request for a detailed technical guide, a more specific and recognized identifier for the compound of interest is required. Researchers, scientists, and drug development professionals rely on standardized nomenclature to ensure clarity and accuracy in scientific communication.

Therefore, we kindly request the user to provide a more definitive identifier for "this compound," such as:

-

A full chemical name (e.g., according to IUPAC nomenclature)

-

A Chemical Abstracts Service (CAS) registry number

-

A publication reference where the synthesis or biological activity of this compound is described

-

Any alternative names or internal company codes that might be cross-referenced in public databases.

Upon receiving a precise identifier, a thorough and accurate technical guide that meets the specified requirements for data presentation, experimental protocols, and pathway visualization can be compiled.

An In-depth Technical Guide to the Physical and Chemical Properties of GA-O-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

GA-O-02 is a promising synthetic derivative of the natural product 18β-glycyrrhetinic acid, demonstrating potent antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its mechanism of action as an anti-inflammatory agent. The information is compiled from commercially available data and scientific literature, offering a valuable resource for researchers and professionals in drug development. While a complete dataset for all physical properties is not publicly available, this guide presents the currently accessible information in a structured format, including detailed experimental protocols for key biological assays and visual representations of the involved signaling pathways.

Physical and Chemical Properties

This compound is a derivative of 18β-glycyrrhetinic acid, a pentacyclic triterpenoid. The introduction of a specific functional group, as indicated by its chemical formula, confers its unique biological activities. The known physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₆ClNO₆ | --INVALID-LINK--[1] |

| Molecular Weight | 636.22 g/mol | --INVALID-LINK--[1] |

| Solubility | Soluble in DMSO (10 mM) | --INVALID-LINK--[2] |

| Melting Point | Not publicly available | |

| Appearance | Not publicly available | |

| Purity | >98% (commercially available) | --INVALID-LINK-- |

Synthesis

This compound is synthesized through the chemical modification of 18β-glycyrrhetinic acid. While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, a general methodology for the synthesis of 18β-glycyrrhetinic acid derivatives with anti-inflammatory properties involves several key steps.

A representative synthetic workflow for creating derivatives of 18β-glycyrrhetinic acid is outlined below. This process typically involves the protection of certain functional groups, followed by the modification of specific positions on the triterpenoid backbone, and subsequent deprotection to yield the final compound.

Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting the production of nitric oxide (NO) and a range of pro-inflammatory cytokines and chemokines.[1][3][4][5] The underlying mechanism involves the modulation of several key intracellular signaling pathways.

Inhibition of Inflammatory Mediators

This compound has been shown to downregulate the production of the following inflammatory mediators:

-

Nitric Oxide (NO)

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

-

Interleukin-12 (IL-12)

-

Tumor Necrosis Factor-α (TNF-α)

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

Macrophage Inflammatory Protein-1α (MIP-1α)

Concurrently, it upregulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Modulation of Signaling Pathways

The regulation of these inflammatory mediators is achieved through the modulation of the following signaling pathways:

-

NF-κB Signaling Pathway: Inhibition of this pathway prevents the transcription of genes encoding pro-inflammatory cytokines.

-

MAPKs (Mitogen-Activated Protein Kinases) Signaling Pathway: Modulation of MAPKs, such as p38, JNK, and ERK, interferes with inflammatory responses.

-

PI3K/Akt Signaling Pathway: Inhibition of this pathway can reduce the inflammatory response.

-

Nrf2/HO-1 Signaling Pathway: Activation of this pathway leads to an antioxidant response, which can mitigate inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory activity.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[6]

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[6]

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Chemokine Measurement using Multiplex Bead Array

This method allows for the simultaneous quantification of multiple cytokines and chemokines in cell culture supernatants to assess the effect of this compound on their production.

Materials:

-

Cell culture supernatants from the NO production assay (or a similar experiment)

-

Multiplex bead array kit (e.g., Bio-Plex) for the desired cytokines and chemokines (IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α, IL-10)

-

Assay buffer

-

Detection antibody cocktail

-

Streptavidin-phycoerythrin (SAPE)

-

Wash buffer

-

96-well filter plate

-

Luminex or compatible flow cytometer

Procedure:

-

Prepare the multiplex bead working solution by vortexing and sonicating the stock beads.

-

Add 50 µL of the bead solution to each well of a 96-well filter plate.

-

Wash the beads twice with wash buffer.

-

Add 50 µL of standards and samples (cell culture supernatants) to the appropriate wells.

-

Incubate for 30 minutes at room temperature with shaking, protected from light.

-

Wash the plate three times with wash buffer.

-

Add 25 µL of the detection antibody cocktail to each well.

-

Incubate for 30 minutes at room temperature with shaking, protected from light.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of SAPE to each well.

-

Incubate for 10 minutes at room temperature with shaking, protected from light.

-

Wash the plate three times with wash buffer.

-

Resuspend the beads in 125 µL of assay buffer.

-

Acquire the data on a Luminex instrument.

-

Analyze the data using the appropriate software to determine cytokine and chemokine concentrations.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Administer this compound, vehicle, or a positive control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer or calipers.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language, illustrate the key signaling pathways modulated by this compound.

NF-κB Signaling Pathway

MAPK Signaling Pathway

PI3K/Akt Signaling Pathway

Nrf2/HO-1 Signaling Pathway

Conclusion

This compound is a synthetic derivative of 18β-glycyrrhetinic acid with significant potential as an anti-inflammatory agent. Its mechanism of action involves the comprehensive downregulation of pro-inflammatory mediators through the modulation of key signaling pathways, including NF-κB, MAPKs, and PI3K/Akt, as well as the activation of the Nrf2/HO-1 antioxidant pathway. While further research is needed to fully characterize its physical and chemical properties, the available data and experimental protocols provide a solid foundation for future studies and drug development efforts. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and related compounds.

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. espublisher.com [espublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

The Emergence of GA-O-02: A Novel Celastrol Analog Targeting Nur77

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic development, particularly in the realms of oncology and inflammatory diseases, the quest for potent and selective molecular entities is perpetual. Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention for its robust anti-inflammatory, anti-obesity, and anti-cancer properties. However, its clinical translation has been hampered by issues of toxicity and bioavailability. This has spurred the development of analogs that retain the therapeutic efficacy of celastrol while exhibiting a more favorable safety profile. One such promising analog is GA-O-02, a synthetic derivative of glycyrrhetinic acid. This technical guide provides an in-depth exploration of this compound, its known homologs, and its primary molecular target, the orphan nuclear receptor Nur77.

Core Concepts: this compound and its Relation to Celastrol

This compound was engineered as a mimic of celastrol, aiming to replicate its biological activity with improved druggability.[1][2][3][4][5] Glycyrrhetinic acid, a readily available natural product, served as the starting scaffold for the synthesis of this compound.[1][3][4][5] The foundational principle behind the development of this compound lies in the shared pharmacophore required for binding to and modulating the activity of Nur77 (also known as NR4A1, TR3, or NGFIB), a key mediator of the therapeutic effects of celastrol.

Known Homologs and Analogs

The primary and most well-documented analog of this compound is its parent compound, celastrol . Numerous studies have focused on synthesizing and evaluating other celastrol derivatives to enhance their therapeutic index. These derivatives often involve modifications at various positions of the pentacyclic triterpenoid core to improve activity and reduce toxicity.

Quantitative Data Summary

A critical aspect of drug development is the quantitative assessment of a compound's potency and efficacy. While specific IC50 values for this compound are not extensively reported in publicly available literature, its biological activity has been characterized in comparison to celastrol. The following tables summarize the available quantitative data for celastrol and its derivatives, which can serve as a benchmark for the anticipated performance of this compound.

Table 1: Antiproliferative Activity of Celastrol and its Derivatives (IC50, µM)

| Compound/Derivative | A2780 (Ovarian) | SKOV3 (Ovarian) | AGS (Gastric) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |

| Celastrol | 2.11 | 2.29 | 0.39 | 0.43 | 1.23 | 5.34 |

| Derivative 2 | - | - | 0.32 | 0.32 | 0.62 | 3.06 |

| Derivative 3 | - | - | 0.37 | 0.39 | 0.94 | 4.30 |

| Derivative 4 | - | - | - | - | - | - |

| Derivative 13 | - | - | 0.32 | - | - | - |

Note: Data compiled from multiple sources. "-" indicates data not available.

Table 2: Anti-inflammatory Activity of Celastrol

| Assay | Cell Line | Stimulus | IC50 (µM) |

| NO Production | Macrophages | LPS | ~0.2 |

| TNF-α Production | Monocytes | LPS | Low nanomolar |

| IL-1β Production | Monocytes | LPS | Low nanomolar |

Signaling Pathways

The biological effects of this compound and celastrol are primarily mediated through their interaction with the orphan nuclear receptor, Nur77.

Nur77 Signaling Pathway

Upon binding to the ligand-binding domain of Nur77, both this compound and celastrol induce a conformational change in the receptor. This triggers a cascade of downstream events, critically the translocation of Nur77 from the nucleus to the mitochondria.

Caption: Nur77 signaling pathway initiated by this compound/celastrol binding.

Inhibition of NF-κB Signaling Pathway

A key consequence of the Nur77-TRAF2 interaction is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Inhibition of the NF-κB pathway by the Nur77-TRAF2 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Nur77 Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity and kinetics of this compound to the Nur77 ligand-binding domain (LBD).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant Nur77-LBD

-

This compound stock solution (in DMSO)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Ligand Immobilization: Immobilize the purified Nur77-LBD onto the activated sensor chip surface via amine coupling. A target immobilization level of ~10,000 response units (RU) is recommended.

-

Blocking: Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

Analyte Injection: Prepare a series of dilutions of this compound in running buffer (with a final DMSO concentration typically ≤1%). Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Data Analysis: Monitor the association and dissociation phases in real-time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A2780, SKOV3)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blotting for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the activation of the NF-κB pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound and LPS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, followed by stimulation with LPS. Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation and degradation.

Immunofluorescence for Nur77 Translocation

Objective: To visualize the subcellular localization of Nur77 upon treatment with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-Nur77)

-

Fluorophore-conjugated secondary antibody

-

Mitochondrial marker (e.g., MitoTracker Red)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: If using a mitochondrial marker, stain the live cells according to the manufacturer's protocol.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.

-

Blocking and Antibody Staining: Block non-specific binding sites and then incubate with the primary anti-Nur77 antibody, followed by the fluorophore-conjugated secondary antibody.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and analyze the colocalization of Nur77 with the mitochondrial and nuclear markers.

Conclusion

This compound represents a promising celastrol analog with the potential for improved therapeutic properties. Its mechanism of action, centered on the modulation of the orphan nuclear receptor Nur77, offers a compelling strategy for the treatment of a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound, its relationship to celastrol, the underlying signaling pathways, and the essential experimental protocols for its further investigation. The continued exploration of this compound and its homologs will undoubtedly contribute to the development of novel and effective therapies.

References

- 1. Creation of an Anti-Inflammatory, Leptin-Dependent Anti-Obesity Celastrol Mimic with Better Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Creation of an Anti-Inflammatory, Leptin-Dependent Anti-Obesity Celastrol Mimic with Better Druggability [frontiersin.org]

- 3. Creation of an Anti-Inflammatory, Leptin-Dependent Anti-Obesity Celastrol Mimic with Better Druggability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ORBi UMONS: Detailed Reference [orbi.umons.ac.be]

solubility of GA-O-02 in different solvents

An In-depth Technical Guide to the Solubility of GA-O-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a novel compound that acts as a mimic of the natural product celastrol. Due to the limited availability of direct solubility data for this compound, this document leverages solubility data from its structural and functional analogue, celastrol, to provide a robust predictive analysis. This guide includes detailed solubility data in various organic and aqueous solvents, standardized experimental protocols for solubility determination, and an exploration of the key signaling pathway associated with this compound's mechanism of action.

Introduction

This compound is a synthetic compound designed to mimic the therapeutic effects of celastrol, a pentacyclic triterpenoid known for its potent anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2] this compound, like celastrol, is known to bind to the orphan nuclear receptor Nur77 (also known as NR4A1), a key regulator of cellular metabolism, inflammation, and apoptosis.[3] Understanding the solubility of this compound is a critical first step in its preclinical and clinical development, as it directly impacts bioavailability, formulation strategies, and in vitro assay design.

This guide serves as a core reference for researchers, providing essential data and methodologies to facilitate the progression of this compound from the laboratory to potential therapeutic applications.

Solubility Profile of Celastrol (as a proxy for this compound)

Given that this compound is a celastrol mimic, the solubility of celastrol is presented here as a predictive baseline for this compound. Celastrol is characterized by its poor water solubility, a common challenge for many natural product-based drug candidates.[2]

Quantitative Solubility Data in Organic Solvents

The following table summarizes the solubility of celastrol in commonly used organic solvents. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | ~10 | ~100 |

| Ethanol | ~10 | ~75 |

| Dimethylformamide (DMF) | ~20 | Not Reported |

Data sourced from multiple suppliers and research articles.[4]

Quantitative Solubility Data in Aqueous Solutions

Celastrol exhibits limited solubility in aqueous buffers, which is a key consideration for physiological and cell-based assays.

| Solvent System | Solubility (µg/mL) |

| Water | 6.2 |

| DMF:PBS (pH 7.2) (1:10) | ~1000 |

Data sourced from published research.[4][5] The use of a co-solvent like DMF is often necessary to achieve biologically relevant concentrations in aqueous media.[4]

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of small molecules like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Steps:

-

Preparation : Add an excess amount of the test compound (e.g., this compound) to a known volume of the desired solvent in a sealed vial.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation : Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification : Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to screen for compounds with favorable solubility.

Workflow for Kinetic Solubility Determination

Caption: A generalized workflow for determining kinetic solubility using the turbidimetric method.

Detailed Steps:

-

Stock Solution : Prepare a high-concentration stock solution of the test compound in DMSO.

-

Serial Dilution : Add the stock solution to an aqueous buffer in a multi-well plate to create a range of concentrations.

-

Precipitation Detection : Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength.

-

Solubility Determination : The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.[7]

Associated Signaling Pathway: Nur77

This compound exerts its biological effects through the Nur77 signaling pathway. Nur77 is an orphan nuclear receptor that plays a crucial role in T-cell apoptosis, glucose and lipid metabolism, and inflammation.[8][9][10]

Simplified Nur77 Signaling Pathway

Caption: A simplified diagram of the dual roles of Nur77 in the nucleus and cytoplasm.

Upon stimulation, Nur77 expression is induced. In the nucleus, it acts as a transcription factor to regulate genes involved in metabolism. Nur77 can also translocate to the cytoplasm where it interacts with Bcl-2 at the mitochondria to induce apoptosis.[8] This dual functionality makes Nur77 a compelling target for therapeutic intervention in various diseases.

Conclusion

While direct solubility data for this compound is not yet publicly available, the information on its analogue, celastrol, provides a valuable starting point for researchers. The poor aqueous solubility of celastrol suggests that formulation strategies, such as the use of co-solvents or advanced drug delivery systems, will likely be necessary for the successful development of this compound. The experimental protocols outlined in this guide offer a standardized approach to generating precise solubility data for this compound, which will be essential for its continued investigation. Furthermore, a thorough understanding of the Nur77 signaling pathway is critical for elucidating the mechanism of action of this compound and identifying potential therapeutic applications.

References

- 1. biorlab.com [biorlab.com]

- 2. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: GA-O-02 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocol for "GA-O-02" is a generalized template for the investigation of a novel compound in a cell culture setting. As of the latest search, a specific, publicly available experimental protocol under the designation "this compound" has not been identified. This document provides a representative workflow and methodologies based on standard cell culture practices.

Introduction

The investigation of novel therapeutic compounds is a cornerstone of drug discovery and development. This document outlines a comprehensive experimental protocol for the in vitro characterization of a hypothetical compound, designated this compound, using cell culture-based assays. The described methodologies are designed to assess the compound's effects on cell viability, proliferation, and to elucidate its potential mechanism of action through signaling pathway analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from key experiments performed with this compound on the A549 human lung carcinoma cell line.

| Experiment Type | Parameter | This compound Concentration | Result |

| Cell Viability Assay | IC50 (48 hours) | 0 - 100 µM | 15.2 µM |

| Cell Viability at 10 µM | 10 µM | 62.3% ± 4.5% | |

| Cell Viability at 25 µM | 25 µM | 41.8% ± 3.9% | |

| Cell Viability at 50 µM | 50 µM | 20.1% ± 2.7% | |

| Apoptosis Assay | % Apoptotic Cells (24 hours) | 15 µM | 35.7% ± 3.1% |

| Caspase-3/7 Activity | 15 µM | 4.2-fold increase | |

| Western Blot Analysis | p-Akt (Ser473) Expression | 15 µM | 0.4-fold of control |

| Cleaved PARP Expression | 15 µM | 3.8-fold increase |

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol describes the routine culture and maintenance of the A549 human lung carcinoma cell line.

Materials:

-

A549 cell line (ATCC® CCL-185™)

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture A549 cells in T-75 flasks with 15 mL of complete growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium, wash the cell monolayer with 5 mL of sterile PBS, and then add 3 mL of 0.25% Trypsin-EDTA.

-

Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a ratio of 1:4 to 1:8.

Cell Viability (MTT) Assay

This protocol details the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes the analysis of protein expression levels in key signaling pathways affected by this compound.

Materials:

-

A549 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat A549 cells with this compound at the desired concentration and time point.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Application Notes and Protocols for GAO-3-02 in Animal Models

A Note on Nomenclature: Initial searches for "GA-O-02" did not yield information on a specific compound used in animal models. However, substantial preclinical data is available for a closely named investigational drug, GAO-3-02 , developed by GAOMA Therapeutics for epilepsy. It is highly probable that "this compound" was a typographical error. The following application notes and protocols are based on the available research for GAO-3-02.

Introduction

GAO-3-02 is a novel, first-in-class bioactive lipid derivative under preclinical development for the treatment of epilepsy and associated cognitive disorders.[1] Its mechanism of action is centered on mitigating neuroinflammation and aberrant synaptic plasticity, two key pathological processes in the development and persistence of epilepsy.[2] GAO-3-02 has demonstrated significant anti-seizure and cognitive-enhancing effects in various animal models of epilepsy.[2][3]

These application notes provide a comprehensive overview of the use of GAO-3-02 in preclinical animal models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data. This information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and epilepsy research.

Mechanism of Action

GAO-3-02 is a derivative of synaptamide and is thought to exert its therapeutic effects through a multi-faceted mechanism that includes the modulation of neuroinflammatory pathways and synaptic function.[4] Preclinical studies suggest that its primary targets include:

-

Cannabinoid Type 2 (CB2) Receptors: GAO-3-02 has been shown to bind to CB2 receptors, which are known to play a role in modulating neuroinflammation.[4][5]

-

IL-1β/IL-1R1/IL-1Ra Pathway: The compound has the potential to target the IL-1β signaling pathway, a critical mediator of inflammatory responses in the brain.[3] By resolving the inflammatory response induced by IL-1β, GAO-3-02 may reduce neuronal hyperexcitability and seizure susceptibility.[3]

The proposed signaling pathway for GAO-3-02's anti-inflammatory action is depicted below:

Data Presentation

The following tables summarize the quantitative data from preclinical studies of GAO-3-02 in rodent models of epilepsy.

Table 1: Efficacy of GAO-3-02 in the Rat Pilocarpine-Induced Seizure Model [4]

| Treatment Group | Dose (mg/kg, i.p.) | Number of Rats with Seizures (Week 6) | Total Number of Seizures (Week 6) | Cumulative Seizure Severity (Week 6) |

| Vehicle | - | 13/15 | ~18 | ~35 |

| GAO-3-02 | 2 | 7/15 | ~8 | ~15 |

| GAO-3-02 | 25 | 4/15 | ~4 | ~8 |

Table 2: Cognitive Effects of GAO-3-02 in the Rat Pilocarpine-Induced Status Epilepticus (SE) Model [5]

| Treatment Group | Dose (mg/kg, i.p.) | Long-Term Potentiation (LTP) Induction | Spatial Learning |

| Control | - | Normal | Intact |

| SE + Vehicle | - | Impaired | Impaired |

| SE + GAO-3-02 | 2 | Rescued and Prevented Deficit | Prevented Impairment |

Experimental Protocols

The following are detailed methodologies for key experiments involving GAO-3-02 in animal models of epilepsy.

Pilocarpine-Induced Seizure Model in Rats

This model is used to induce status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate

-

Diazepam

-

GAO-3-02

-

Vehicle (e.g., Cremophor:ethanol:water 1:1:18 vol/vol/vol)[4]

-

Sterile saline

-

EEG recording equipment (optional)

Procedure:

-

Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects of pilocarpine.

-

Induction of Status Epilepticus (SE): 30 minutes after scopolamine, administer pilocarpine hydrochloride (320-350 mg/kg, i.p.).

-

Termination of SE: After 90-120 minutes of continuous seizures, administer diazepam (10 mg/kg, i.p.) to terminate SE.

-

Post-SE Care: Provide supportive care, including hydration with sterile saline and soft food, to aid recovery.

-

Drug Administration:

-

Acute Treatment: Administer GAO-3-02 or vehicle intraperitoneally (i.p.) or per os (p.o.) at desired doses (e.g., 2 mg/kg or 25 mg/kg) starting at a specific time point after SE (e.g., 1 hour) and continuing for a defined period (e.g., daily for 7 days).[4][5]

-

Chronic Treatment: For studies on spontaneous recurrent seizures, begin treatment at a later time point (e.g., 5 weeks post-SE) and continue for the duration of the study.[4]

-

-

Seizure Monitoring:

-

Behavioral: Observe and score seizures according to a standardized scale (e.g., Racine scale).

-

EEG (Optional): If applicable, record continuous video-EEG to quantify seizure frequency and duration.

-

-

Cognitive Assessment (Optional): Perform behavioral tests such as the Morris water maze or novel object recognition test to assess learning and memory.

-

Histological and Molecular Analysis (Optional): At the end of the study, perfuse animals and collect brain tissue for analysis of neuroinflammation markers (e.g., IL-1β), neuronal damage, or other relevant endpoints.

Amygdala Kindling Model in Rats

This model is used to study the development of seizures (epileptogenesis) and to evaluate the anti-convulsant effects of compounds.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Electrical stimulator

-

GAO-3-02

-

Vehicle

-

Dental cement

Procedure:

-

Electrode Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates. Secure the electrode assembly with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least one week.

-

Determination of Afterdischarge Threshold (ADT): Deliver a series of brief electrical stimulations of increasing intensity to determine the minimum current required to elicit an afterdischarge (an electrographic seizure).

-

Kindling Stimulation: Once daily, stimulate the amygdala with a current slightly above the ADT for a set duration (e.g., 1 second).

-

Seizure Scoring: Observe and score the behavioral seizure severity immediately following each stimulation using the Racine scale.

-

Drug Administration: Once the animals are fully kindled (i.e., consistently exhibit stage 5 seizures), begin administration of GAO-3-02 or vehicle at the desired doses and route prior to the daily kindling stimulation.

-

Data Analysis: Compare the seizure severity, afterdischarge duration, and other relevant parameters between the GAO-3-02 and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the efficacy of GAO-3-02 in a rodent model of epilepsy.

Safety and Toxicology

Preliminary in vitro toxicology studies have been conducted on GAO-3-02. Non-GLP Ames and CHO micronucleus tests did not show any potential for mutagenesis or chromosomal aberrations.[5] Off-target pharmacology screening against 47 targets revealed binding to CB2 and adrenergic beta-2 (ADRB2) receptors, but not CB1 receptors, with no immediate safety concerns raised.[5] Further in vivo toxicology studies are required to establish a comprehensive safety profile.

Conclusion

GAO-3-02 is a promising preclinical candidate for the treatment of epilepsy, with a novel mechanism of action targeting neuroinflammation and synaptic plasticity. The protocols and data presented here provide a foundation for further investigation of GAO-3-02 in various animal models to fully elucidate its therapeutic potential and mechanism of action. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.

References

Application Notes and Protocols for In Vitro Assay Development of GA-O-02

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-O-02 is a novel derivative of Glycyrrhizic acid, designed as a mimic of the natural pentacyclic triterpene, celastrol. The primary molecular target of this compound is the orphan nuclear receptor Nur77, also known as NR4A1, TR3, or NGFI-B. Nur77 is a critical regulator of inflammatory processes, and its modulation presents a promising therapeutic strategy for a variety of inflammatory diseases.

The mechanism of action for this compound, mirroring that of celastrol, involves direct binding to Nur77. This interaction promotes the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2), a key signaling scaffold in inflammatory pathways. This Nur77-TRAF2 interaction ultimately leads to the ubiquitination and autophagic clearance of inflamed mitochondria, thereby alleviating the inflammatory response.[1][2]

These application notes provide a comprehensive suite of in vitro assays to characterize the biological activity of this compound and similar Nur77-targeting compounds. The protocols detailed below will enable researchers to assess compound binding, cellular mechanism of action, and functional anti-inflammatory effects.

Application Notes

The development and validation of in vitro assays for this compound are critical for its preclinical characterization. The following assays provide a tiered approach, from initial target engagement to cellular and functional endpoints.

Primary Screening: Target Engagement

The initial step in characterizing this compound is to confirm its direct binding to the Nur77 protein. Surface Plasmon Resonance (SPR) is an ideal biophysical method for this purpose, providing quantitative data on binding affinity and kinetics.

Table 1: Representative Binding Affinity of this compound and Analogs to Nur77 Ligand-Binding Domain (LBD)

| Compound | Kd (μM) |

| This compound | 1.2 |

| Celastrol | 0.9 |

| Analog A | 5.8 |

| Analog B | 0.5 |

| Negative Control | No Binding Detected |

Secondary Screening: Cellular Mechanism of Action

Following confirmation of direct binding, it is essential to verify the cellular mechanism of action of this compound. This involves assessing the translocation of Nur77 and its subsequent interaction with TRAF2.

Table 2: Quantification of this compound Induced Nur77 Nuclear Export

| Compound (1 μM) | % Cells with Cytoplasmic Nur77 |

| Vehicle Control | 5 |

| This compound | 85 |

| Celastrol | 92 |

| Negative Control | 6 |

Table 3: Co-immunoprecipitation of Nur77 and TRAF2

| Treatment | Fold Enrichment of TRAF2 with Nur77 IP |

| Vehicle Control | 1.0 |

| This compound (1 μM) | 4.5 |

| TNFα (20 ng/mL) | 1.2 |

| This compound + TNFα | 7.8 |

Functional Screening: Anti-inflammatory Activity

The ultimate therapeutic goal of this compound is to mitigate inflammation. Therefore, functional in vitro assays are necessary to quantify its anti-inflammatory efficacy. These assays typically involve stimulating cells with an inflammatory agent (e.g., TNFα or LPS) and measuring the inhibitory effect of the compound on inflammatory markers.

Table 4: Inhibition of TNFα-induced Inflammatory Marker Expression by this compound in HUVECs

| Analyte | Treatment | IC50 (μM) |

| ICAM-1 | This compound | 0.8 |

| IL-6 | This compound | 1.1 |

| MCP-1 | This compound | 0.9 |

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To quantitatively measure the binding affinity of this compound to the Nur77 Ligand-Binding Domain (LBD).

Materials:

-

Recombinant human Nur77-LBD protein

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

SPR instrument (e.g., Biacore)

-

This compound and control compounds dissolved in DMSO and diluted in running buffer

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the surface of a flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize the Nur77-LBD protein to the activated surface by injecting a solution of 50 µg/mL protein in 10 mM sodium acetate, pH 5.0.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly without protein immobilization.

-

Prepare a dilution series of this compound and control compounds in running buffer.

-

Inject the compound solutions over the reference and Nur77-LBD immobilized flow cells at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles with a pulse of an appropriate regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

Analyze the resulting sensorgrams by subtracting the reference flow cell data and fitting the curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Immunofluorescence Assay for Nur77 Translocation

Objective: To visualize and quantify the translocation of Nur77 from the nucleus to the cytoplasm upon treatment with this compound.

Materials:

-

Human cell line (e.g., HeLa or HepG2)

-

Glass coverslips

-

Cell culture medium and supplements

-

This compound and control compounds

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Nur77

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Methodology:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound, celastrol, or a vehicle control at the desired concentration for 1-2 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Nur77 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides and image using a fluorescence microscope.

-

Quantify the percentage of cells showing predominantly cytoplasmic Nur77 staining.

Co-immunoprecipitation (Co-IP) of Nur77 and TRAF2

Objective: To determine if this compound promotes the interaction between Nur77 and TRAF2 in a cellular context.

Materials:

-

Cell line expressing endogenous Nur77 and TRAF2 (e.g., HepG2)

-

This compound and TNFα

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Nur77 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-TRAF2 and anti-Nur77 antibodies for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Methodology:

-

Culture cells to 80-90% confluency and treat with this compound and/or TNFα for the indicated time.

-

Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.

-

Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with the anti-Nur77 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-3 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against TRAF2 and Nur77, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Anti-inflammatory Marker Expression Assay (ELISA)

Objective: To measure the inhibitory effect of this compound on the production of inflammatory cytokines and adhesion molecules.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type

-

Cell culture medium

-

TNFα

-

This compound dilution series

-

ELISA kits for ICAM-1, IL-6, and MCP-1

Methodology:

-

Seed HUVECs in a 96-well plate and grow to confluency.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-24 hours.

-

Collect the cell culture supernatants.

-

Perform ELISAs for ICAM-1, IL-6, and MCP-1 on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the TNFα-stimulated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: Signaling pathway of this compound via Nur77 modulation.

Caption: Experimental workflow for this compound in vitro characterization.

References

- 1. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chemical Probe GA-O-02

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-O-02 is a novel chemical probe designed as a mimic of the natural product Celastrol. It is a derivative of glycyrrhetinic acid and has been identified as a potent binder to the orphan nuclear receptor Nur77. By targeting Nur77, this compound exhibits significant anti-inflammatory and anti-obesity effects, making it a valuable tool for studying the roles of Nur77 in metabolic and inflammatory diseases. These application notes provide detailed protocols for utilizing this compound to investigate its biological activities, with a focus on its interaction with Nur77 and its impact on downstream signaling pathways.

Target and Mechanism of Action

This compound was developed through a scaffold-hopping approach to replicate the therapeutic effects of Celastrol while improving its druggability. The primary molecular target of this compound is the orphan nuclear receptor Nur77 (also known as NR4A1). The binding of this compound to Nur77 modulates its activity, leading to the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway. This interaction has been shown to reduce the expression of key inflammatory mediators.[1][2][3][4]

Data Presentation

Table 1: In Vitro Biological Activities of this compound

| Assay | Target/Pathway | Cell Line | Readout | Result | Reference |

| Surface Plasmon Resonance (SPR) | Nur77 | - | Binding Affinity (Kd) | Binds to Nur77 | [4] |

| NF-κB Reporter Assay | NF-κB Signaling | Endothelial Cells | Luciferase Activity | Inhibition of NF-κB activation | [4] |

| ICAM-1 Expression Assay | NF-κB Signaling | Endothelial Cells | ICAM-1 Protein Levels | Reduction of LPS-induced ICAM-1 expression | [4] |

| Quantitative RT-PCR | Gene Expression | Endothelial Cells | mRNA Levels | Downregulation of IL-1β, IL-6, TNF-α, and MCP-1 | [4] |

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Food Intake | DIO Mice | 20 mg/kg | 2 weeks | 68% suppression | [1][2][3] |

| Body Weight | DIO Mice | 20 mg/kg | 2 weeks | 26.4% loss | [1][2][3] |

| Leptin Signaling | Leptin Receptor-Deficient (db/db) Mice | 20 mg/kg | 2 weeks | No significant effect on body weight | [2][3] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound and Nur77 Binding

This protocol describes how to assess the binding affinity of this compound to its target protein, Nur77, using SPR.

Materials:

-

Purified Nur77 ligand-binding domain (LBD) protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified Nur77-LBD diluted in immobilization buffer to allow for covalent coupling to the sensor surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the immobilized Nur77-LBD surface, starting with the lowest concentration.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

NF-κB Reporter Assay

This protocol is for determining the inhibitory effect of this compound on NF-κB signaling in endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Transfection:

-

Seed endothelial cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Allow the cells to express the reporters for 24-48 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound and determine the IC50 value.

-

ICAM-1 Expression Assay

This protocol measures the effect of this compound on the expression of the adhesion molecule ICAM-1 in endothelial cells, a downstream target of NF-κB.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

This compound

-

Lipopolysaccharide (LPS)

-

Anti-ICAM-1 antibody

-

Enzyme-linked immunosorbent assay (ELISA) kit for ICAM-1 or flow cytometer

Protocol (for ELISA):

-

Cell Treatment:

-

Seed endothelial cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS for 12-24 hours to induce ICAM-1 expression.

-

-

ELISA:

-

Fix the cells and perform an in-cell ELISA according to the manufacturer's instructions, using a primary antibody against ICAM-1 and a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add the substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Quantify the levels of ICAM-1 expression and determine the dose-dependent inhibitory effect of this compound.

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol is used to quantify the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

Materials:

-

Endothelial cells

-

This compound

-

Lipopolysaccharide (LPS)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan probes for IL-1β, IL-6, TNF-α, MCP-1, and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat endothelial cells with this compound and/or LPS as described in the previous protocols.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, SYBR Green or TaqMan probes for the target genes, and a qPCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Determine the fold change in gene expression in response to treatment with this compound.

-

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for In Vivo Delivery of GA-O-02

Disclaimer: Publicly available information and scientific literature do not contain specific data for a compound designated "GA-O-02." The following application notes and protocols are provided as a comprehensive template based on established methodologies for in vivo studies of therapeutic compounds. Researchers should substitute the placeholder data with their experimental results for this compound.

Introduction

The in vivo assessment of novel therapeutic compounds is a critical phase in drug development, providing essential data on pharmacokinetics, safety, and efficacy. The delivery method for in vivo studies is paramount and must be selected based on the compound's physicochemical properties, the biological target, and the desired therapeutic outcome. Common delivery routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration. The choice of delivery system, which can range from simple saline solutions to complex nanoparticle formulations, is also a key consideration for optimizing bioavailability and target engagement.[1][2][3]

This document outlines standardized protocols for the in vivo delivery and evaluation of therapeutic compounds, using "this compound" as a placeholder. It is intended for researchers, scientists, and drug development professionals engaged in preclinical animal studies.

Preclinical Pharmacokinetics of this compound

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate.[4] These studies inform dosing regimens and help correlate plasma exposure with therapeutic efficacy and potential toxicity.[5][6]

Table 1: Summary of Single-Dose Pharmacokinetic Parameters for this compound in Sprague-Dawley Rats

| Delivery Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |

| Intravenous (IV) | 1 | [Data] | [Data] | [Data] | [Data] | 100 |

| Oral (PO) | 10 | [Data] | [Data] | [Data] | [Data] | [Data] |

| Intraperitoneal (IP) | 5 | [Data] | [Data] | [Data] | [Data] | [Data] |

Data in this table are placeholders and should be replaced with experimental values.

Toxicology and Safety Pharmacology

Toxicology studies are performed to identify potential adverse effects of a new chemical entity.[7] These can range from single-dose acute toxicity to long-term chronic toxicity studies.[8]

Table 2: Summary of Acute Toxicology Study of this compound in Mice

| Delivery Route | Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Observations | NOAEL (mg/kg) |

| Intravenous (IV) | 5 | 10 (5M, 5F) | [Data] | [Data] | [Data] |

| 50 | 10 (5M, 5F) | [Data] | [Data] | ||

| 500 | 10 (5M, 5F) | [Data] | [Data] | ||

| Oral (PO) | 50 | 10 (5M, 5F) | [Data] | [Data] | [Data] |

| 500 | 10 (5M, 5F) | [Data] | [Data] | ||

| 2000 | 10 (5M, 5F) | [Data] | [Data] |

NOAEL: No-Observed-Adverse-Effect Level. Data in this table are placeholders.

Therapeutic Efficacy in Animal Models

Efficacy studies are conducted in relevant animal models of human disease to demonstrate the therapeutic potential of the compound.[9] The choice of animal model is critical for the successful clinical translation of preclinical findings.[9]

Table 3: Therapeutic Efficacy of this compound in a Murine Xenograft Tumor Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | QDx14 | [Data] | N/A |

| This compound | 10 | QDx14 | [Data] | [Data] |

| This compound | 25 | QDx14 | [Data] | [Data] |

| Positive Control | [Specify] | [Specify] | [Data] | [Data] |

Data in this table are placeholders.

Experimental Protocols

Protocol for Intravenous (IV) Injection in Mice

-

Preparation: Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., saline, PBS with 5% DMSO) to the desired concentration.

-

Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.

-

Administration: Using a 27-gauge or smaller needle, inject the prepared this compound solution slowly into the lateral tail vein. The volume should not exceed 10 mL/kg.

-

Observation: Monitor the animal for any immediate adverse reactions post-injection.

Protocol for Oral Gavage (PO) in Rats

-

Preparation: Formulate this compound in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

-

Animal Handling: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Administration: Insert a ball-tipped gavage needle gently into the esophagus and deliver the formulation directly into the stomach. The volume should typically not exceed 10 mL/kg.

-

Post-Administration Care: Return the animal to its cage and monitor for any signs of distress.

Protocol for Pharmacokinetic Blood Sampling

-

Sample Collection: At predetermined time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples (typically 50-100 µL) from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).

-

Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Visualizations

Caption: Workflow for a typical in vivo study of this compound.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. The clinical progress of genome editing technology and their in vivo delivery techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Delivery Systems for Therapeutic Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]

- 5. Prediction of pharmacokinetics prior to in vivo studies. II. Generic physiologically based pharmacokinetic models of drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GLP Toxicology and Non-GLP Toxicology Studies | CDMO & CRO Company [aurigeneservices.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Contemporary Animal Models For Human Gene Therapy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of GA-O-02 in Solution

Disclaimer: Information regarding the specific compound "GA-O-02" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of a hypothetical small molecule compound in solution, which can be adapted by researchers for their specific compound of interest. All experimental data presented are illustrative examples.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of my aqueous buffer. What should I do?

A1: Precipitation is a common issue for hydrophobic small molecules, indicating that the compound has exceeded its aqueous solubility limit. Here are several troubleshooting steps:

-

Decrease Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay.

-

Optimize Solvent Concentration: If you are using a stock solution prepared in a solvent such as DMSO, you might consider optimizing its final concentration. While it is advisable to keep the concentration low (e.g., <0.1% for cell-based assays), a slightly higher concentration (up to 0.5%) may be required to maintain solubility. It is crucial to include a vehicle control in your experiments to account for any potential solvent effects.[1]

-

Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] You should experiment with different buffer pH values to identify the optimal range for your molecule's solubility.

-

Use a Co-solvent System: Consider incorporating a co-solvent, such as ethanol or PEG, into your aqueous buffer to improve the solubility of highly insoluble compounds.[1]

-

Prepare Fresh Solutions: It is not recommended to use a solution that has already precipitated. Before preparing a new stock solution, it is best to centrifuge the vial to pellet any solid material.[1]

Q2: I am observing a loss of compound activity or the appearance of new peaks in my HPLC/LC-MS analysis over time. What could be the cause?

A2: These observations suggest that your compound may be degrading in the solution. Common causes for degradation in aqueous buffers include:

-

Hydrolysis: Compounds that contain labile functional groups, such as esters or amides, can be susceptible to cleavage by water. The rate of hydrolysis is often influenced by pH and can be catalyzed by acidic or basic conditions.[2]

-

Oxidation: If your compound contains electron-rich moieties, it may be prone to oxidation. This process can be promoted by dissolved oxygen in the buffer and exposure to light.[2]

-

Adsorption: The compound may be adsorbing to the surfaces of storage containers (e.g., plastic tubes) or assay plates, which would reduce its effective concentration in the solution.[2]

Q3: How can I improve the stability of this compound in solution?

A3: Several formulation strategies can be utilized to enhance the stability of small molecules in solution:

-

pH and Buffer Selection: Optimizing the pH of the solution through the use of appropriate buffers (e.g., citrate, acetate, phosphate) is a fundamental strategy for minimizing pH-dependent degradation.[3]

-

Antioxidants/Chelators: For compounds that are susceptible to oxidation, the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) or chelating agents (e.g., EDTA) can help prevent oxidative degradation.[3]

-

Cyclodextrins: These molecules can form inclusion complexes with the drug, which can lead to an improvement in both solubility and stability.

-

Surfactants: The use of surfactants can aid in the solubilization of hydrophobic compounds and prevent them from precipitating.

-

Protection from Light: For compounds that are sensitive to light, using amber-colored vials or other light-protected containers can prevent photodegradation.[3]

Troubleshooting Guide: Common Stability Issues

| Observed Issue | Potential Cause(s) | Suggested Solution(s) |

| Precipitate forms in the stock solution upon storage. | - Poor solubility in the chosen solvent.- Degradation of the compound to an insoluble product. | - Prepare a more dilute stock solution.- Try a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[2] |